molecular formula C19H16ClFN4O2 B10958956 4-chloro-N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide

4-chloro-N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B10958956
M. Wt: 386.8 g/mol
InChI Key: JNCJOKDFJKBLPC-LSHDLFTRSA-N
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Description

4-CHLORO-N’-((E)-1-{4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a pyrazole ring, a chlorinated phenyl group, and a fluorobenzyl ether moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N’-((E)-1-{4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the chlorinated phenyl group: This can be achieved through electrophilic aromatic substitution reactions using chlorinated benzene derivatives.

    Attachment of the fluorobenzyl ether moiety: This step involves the nucleophilic substitution of a suitable benzyl halide with a fluorinated phenol, followed by etherification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N’-((E)-1-{4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-CHLORO-N’-((E)-1-{4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-CHLORO-N’-((E)-1-{4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-CHLORO-6-FLUOROBENZYL)OXY]-N’-((E)-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE
  • 4-CHLORO-N’-((2-((4-FLUOROBENZYL)OXY)-1-NAPHTHYL)METHYLENE)BENZOHYDRAZIDE

Uniqueness

4-CHLORO-N’-((E)-1-{4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its combination of a pyrazole ring, chlorinated phenyl group, and fluorobenzyl ether moiety. This unique structure contributes to its diverse reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H16ClFN4O2

Molecular Weight

386.8 g/mol

IUPAC Name

4-chloro-N-[(E)-[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C19H16ClFN4O2/c1-25-18(17(20)11-23-25)19(26)24-22-10-13-4-8-16(9-5-13)27-12-14-2-6-15(21)7-3-14/h2-11H,12H2,1H3,(H,24,26)/b22-10+

InChI Key

JNCJOKDFJKBLPC-LSHDLFTRSA-N

Isomeric SMILES

CN1C(=C(C=N1)Cl)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F

Origin of Product

United States

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